1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Description
1-Hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a hydroxyl (-OH) group and a trifluoromethyl (-CF₃) substituent on adjacent carbons of the cyclopropane ring, along with a carboxylic acid (-COOH) moiety. The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid and influencing its reactivity and solubility .
Properties
CAS No. |
2168433-97-2 |
|---|---|
Molecular Formula |
C5H5F3O3 |
Molecular Weight |
170.09 g/mol |
IUPAC Name |
1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H5F3O3/c6-5(7,8)2-1-4(2,11)3(9)10/h2,11H,1H2,(H,9,10) |
InChI Key |
OUKSLJZHSBLTFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C(=O)O)O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Tosylation-Cyanide-Hydrolysis Sequence (Method 1)
This three-step protocol, detailed in CN110054558B , begins with 1-(trifluoromethyl)cyclopropyl-1-alcohol as the starting material. The synthesis proceeds as follows:
Step 1: Tosylation Reaction
The alcohol is treated with sodium hydride (NaH) and p-toluenesulfonyl chloride (TsCl) in acetonitrile at −5–0°C, followed by warming to 20–30°C. The reaction generates intermediate 1 , a tosylate derivative, without requiring purification.
Key conditions :
-
Molar ratio (alcohol : NaH : TsCl) = 1 : 2–6 : 1–2
-
Solvent : substrate ratio = 8–12 : 1 (w/w)
Step 2: Cyanide Substitution
Intermediate 1 reacts with sodium cyanide (NaCN) in dimethylformamide (DMF) under reflux (140–160°C). After aqueous workup, intermediate 2 (a nitrile derivative) is isolated via normal-pressure distillation (66–69°C).
Key conditions :
-
Molar ratio (intermediate 1 : NaCN : DMF) = 1 : 1–1.5 : 12–14
Step 3: Alkaline Hydrolysis
Intermediate 2 is hydrolyzed using 6 M NaOH at 110°C, followed by acidification (pH 1–2) with concentrated HCl. Extraction with dichloromethane yields the target carboxylic acid in 84% yield (98% purity).
Reaction Scheme :
Halogenation-Mediated Cyclopropanation (Method 2)
DE2128327C3 outlines an alternative route via halogenation of 1,2-bis(trimethylsilyloxy)cyclobut-1-ene . While originally designed for non-fluorinated analogs, this method is adaptable to trifluoromethyl derivatives.
Step 1: Halogenation
The silyl-protected cyclobutene is treated with chlorine gas (Cl₂) at −30°C in methylene chloride. This induces a ring-contraction reaction, forming a cyclopropane intermediate.
Step 2: Hydrolysis
The halogenated product is hydrolyzed with aqueous sodium carbonate, yielding the carboxylic acid. For non-fluorinated systems, this method achieves 74% yield , though trifluoromethyl adaptation may require modified conditions.
Reaction Scheme :
Comparative Analysis of Methodologies
Yield and Efficiency
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Overall Yield | 84% | 74%* |
| Purity | 98% | Unreported |
| Reaction Steps | 3 | 2 |
| Purification Complexity | Low | Moderate |
*Reported for non-fluorinated analog; trifluoromethyl variant untested.
Method 1’s superior yield stems from its streamlined workflow, particularly the omission of intermediate purification in the first step. In contrast, Method 2’s reliance on cryogenic conditions (−30°C) complicates scalability.
Mechanistic Insights
Tosylation-Cyanide Pathway
-
Tosylation : Converts the alcohol into a superior leaving group (tosylate) via nucleophilic substitution.
-
Cyanide Substitution : An SN2 mechanism displaces the tosylate with a cyanide ion, forming the nitrile.
-
Hydrolysis : Basic conditions cleave the nitrile to a carboxylate, which is protonated to the carboxylic acid.
Halogenation-Driven Cyclopropanation
-
Ring Contraction : Chlorination of the cyclobutene derivative induces strain relief via cyclopropane formation, likely through a diradical intermediate.
-
Hydrolysis : The halogenated cyclopropane undergoes nucleophilic attack by water, yielding the carboxylic acid.
Industrial Applicability and Limitations
Method 1 Advantages
Chemical Reactions Analysis
Decarboxylative Halogenation
The carboxylic acid group undergoes decarboxylative halogenation under radical-mediated conditions. Mechanistic insights from related cyclopropane systems suggest:
-
Acyloxy radicals (66 ) form via homolytic cleavage of intermediates like N-acyloxy-2-pyridinethiones (239 ) .
-
Loss of CO₂ generates cyclopropane-stabilized alkyl radicals (67 ), which abstract halogens (Br, Cl) from donors like BrCCl₃ or CCl₄ .
Example Reaction :
Key Observations :
-
Radical stability is enhanced by the electron-withdrawing trifluoromethyl group, minimizing cyclopropane ring opening .
-
Barton ester intermediates may form side products if halogen abstraction is inefficient .
Nucleophilic Substitution and Amidation
The carboxylic acid group participates in amide bond formation. For example:
-
Reaction with primary amines (R-NH₂) in the presence of coupling agents (e.g., DCC) yields cyclopropane carboxamides .
Example :
Applications :
Acid-Catalyzed Rearrangements
The strained cyclopropane ring is susceptible to acid-catalyzed rearrangements. For example:
-
In strong acidic media (e.g., H₂SO₄ or TfOH), the hydroxyl group protonates, triggering cyclopropane ring opening or rearrangement .
Key Limitation : -
Diazotization conditions in the synthesis require precise control to avoid ring opening (e.g., HCl or HNO₃ accelerates decomposition) .
Radical-Mediated Functionalization
The trifluoromethyl group enhances radical stability, enabling:
-
Metallaphotoredox couplings : With nitroarenes and tertiary alkylamines under Ir catalysis, forming branched trifluoromethylated amines .
-
Hydroxyl group oxidation : Using TEMPO or similar oxidants to generate ketone derivatives.
Comparative Reactivity Insights
Industrial and Pharmacological Relevance
-
Scalability : The two-step synthesis is optimized for industrial production (60–70% total yield) .
-
Pharmaceutical utility : The trifluoromethyl group enhances metabolic stability, making derivatives valuable in enzyme inhibitor design .
Challenges :
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its cyclopropane structure and the presence of a trifluoromethyl group, which significantly influences its reactivity and stability. The molecular formula is with a molecular weight of approximately 154.088 g/mol. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, making it a valuable component in drug design.
Medicinal Chemistry
The unique properties of 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylic acid make it a promising candidate in drug development:
- Antimicrobial Agents : Research indicates potential efficacy against various pathogens due to its structural similarity to known antimicrobial compounds.
- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways could lead to novel therapeutic agents.
Agrochemical Development
Due to its chemical stability and reactivity, this compound may also find applications in agrochemicals:
- Pesticides : Its unique properties could enhance the effectiveness of existing pesticides or lead to the development of new formulations.
Synthetic Organic Chemistry
The compound serves as a valuable building block for more complex molecules:
- Fluorinated Pharmaceuticals : Its incorporation into larger structures can improve pharmacokinetic properties.
- Material Science : Potential applications in developing new materials with desirable chemical properties.
Mechanism of Action
The mechanism of action of 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Differences
Key Observations:
- Electron-Withdrawing Effects: The -CF₃ group in the target compound lowers pKa (~1.5–2.5) compared to non-fluorinated analogs (e.g., ACC, pKa ~2.3–2.5) .
- Hydrogen Bonding : The -OH group enhances solubility in polar solvents, contrasting with 1-(trifluoromethyl)cyclopropane-1-carboxylic acid, which is more lipophilic .
- Biological Relevance : ACC is a key ethylene precursor in plants, while trifluoromethylated analogs are explored as enzyme inhibitors or kinase-targeting drugs .
Physical and Spectral Properties
Table 2: Physical and Spectral Data Comparison
Biological Activity
1-Hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a fluorinated organic compound with a unique cyclopropane structure. Its molecular formula is , and it has a molecular weight of approximately 154.088 g/mol. This compound has garnered interest in medicinal chemistry due to its potential applications and unique chemical properties, particularly influenced by the trifluoromethyl group and hydroxyl functional group.
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for biological activity. The presence of the hydroxyl group provides additional reactivity typical of carboxylic acids, allowing for various chemical transformations.
The biological activity of this compound can be attributed to its reactivity as a carboxylic acid. It can undergo typical reactions such as esterification, amidation, and decarboxylation under appropriate conditions. The trifluoromethyl group may also influence the compound's binding affinity to biological targets due to its electron-withdrawing properties.
Biological Applications
Research into the biological applications of this compound is still emerging, but potential areas include:
- Medicinal Chemistry : The compound may serve as a scaffold for developing new pharmaceuticals, particularly in targeting metabolic pathways or enzyme inhibition.
- Agrochemicals : Its unique properties could lead to applications in crop protection or as growth regulators.
Comparative Analysis of Fluorinated Compounds
| Compound Type | IC50 (µM) | Biological Activity |
|---|---|---|
| SF5-vorinostat | 0.88 | Enhanced potency against cancer cells |
| This compound | TBD | Potential for drug development |
Synthesis Methods
The synthesis of this compound typically involves specialized reagents and controlled conditions to maintain the stability of the trifluoromethyl group. Methods may include:
- Cyclopropanation Reactions : Utilizing various catalysts to form the cyclopropane ring.
- Carboxylation Reactions : Introducing the carboxylic acid functional group through carbon dioxide or other carboxylating agents.
Q & A
Basic Research Questions
Q. What are the common laboratory synthesis routes for 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclopropanation via diazo compounds with transition metal catalysts (e.g., Rh(II) or Cu(I)) to form the strained ring. The trifluoromethyl group can be introduced through nucleophilic substitution using reagents like TMSCF₃ or via radical trifluoromethylation. Microwave-assisted reactions (50–100°C, 30–60 min) enhance yield and reduce side products compared to traditional heating . Critical factors include solvent choice (e.g., DCM for stability), catalyst loading (1–5 mol%), and temperature control to minimize ring-opening side reactions.
Q. What spectroscopic and crystallographic methods are recommended for characterizing the stereochemistry of cyclopropane-containing carboxylic acids?
- Methodological Answer : High-resolution NMR (¹H/¹³C/¹⁹F) is essential for confirming substituent positions and stereochemistry, with coupling constants (e.g., Jₐₐ for cyclopropane protons) indicating ring strain. X-ray crystallography resolves absolute stereochemistry, particularly for chiral centers. IR spectroscopy identifies carboxylic acid O-H stretches (2500–3300 cm⁻¹), while mass spectrometry (HRMS) confirms molecular weight and isotopic patterns .
Q. What safety protocols are critical when handling cyclopropane derivatives with reactive functional groups in research laboratories?
- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Store at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Waste must be neutralized (e.g., with aqueous NaHCO₃) before disposal via certified hazardous waste services. Avoid open flames due to potential reactivity with strong oxidizers .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and stability of this compound under varying pH conditions?
- Methodological Answer : Density Functional Theory (DFT) calculates protonation states of the carboxylic acid group (pKa ~2–3) and hydroxyl moiety (pKa ~10–12). Molecular dynamics simulations model solvation effects, while frontier orbital analysis (HOMO/LUMO) predicts electrophilic/nucleophilic sites. pH-dependent stability is validated experimentally via UV-Vis or ¹⁹F NMR titration .
Q. What experimental approaches investigate the enzyme inhibition potential of cyclopropane carboxylic acid analogs, and how are kinetic parameters analyzed?
- Methodological Answer : Competitive inhibition assays (e.g., ACC deaminase) use Lineweaver-Burk plots to determine Kᵢ values. Fluorescence quenching or ITC quantifies binding affinity. Isotopic tracing (¹⁴C-labeled substrates) tracks metabolic interference. Structural analogs with modified substituents (e.g., CF₃ vs. CH₃) reveal steric/electronic effects on enzyme active sites .
Q. How do isotopic labeling techniques (e.g., ¹³C) aid in elucidating metabolic pathways of trifluoromethyl-substituted cyclopropane derivatives?
- Methodological Answer : ¹³C-labeled cyclopropanes (synthesized via [¹³C]-diazo precursors) enable tracking using LC-MS or PET imaging. Stable isotope-assisted NMR identifies metabolic intermediates (e.g., β-oxidation products). Kinetic isotope effects (KIE) studies differentiate enzymatic vs. non-enzymatic degradation pathways .
Q. What methodologies address discrepancies in reported reaction yields for cyclopropanation reactions involving trifluoromethyl groups?
- Methodological Answer : Conflicting yields arise from catalyst decomposition (e.g., Rh₂(OAc)₄ vs. Cu(acac)₂) or competing side reactions (e.g., ring-opening). Systematic optimization via DoE (Design of Experiments) identifies critical variables (temperature, solvent polarity). In situ IR monitors diazo consumption, while GC-MS quantifies byproducts. Reproducibility is enhanced using glovebox conditions for moisture-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
